2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3-chlorophenyl)acetamide
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Overview
Description
2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3-chlorophenyl)acetamide is a complex organic compound that belongs to the class of nitrogen-containing heterocycles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound includes a pyrrolo[2,3-c]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3-chlorophenyl)acetamide typically involves multiple steps. One common approach is the cyclization of a suitable precursor, such as 1-benzyl-2,3-dioxopyrrolidine, followed by functional group transformations. The key steps include:
Cyclization: The precursor undergoes cyclization to form the pyrrolo[2,3-c]pyridine core.
Functional Group Transformations: Introduction of the benzyl group, ketone, and chlorophenylacetamide moiety through various reactions such as alkylation, oxidation, and amide formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3-chlorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring and exhibit similar biological activities.
Indole Derivatives: Known for their diverse biological activities and structural similarity to pyrrolo[2,3-c]pyridine.
Uniqueness
2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3-chlorophenyl)acetamide is unique due to its specific combination of functional groups and the presence of the chlorophenylacetamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c23-18-7-4-8-19(13-18)24-20(27)15-26-12-10-17-9-11-25(21(17)22(26)28)14-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRKXATXBFHHRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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